2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 2-fluoro-4-methylaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a condensation reaction where the aniline derivative reacts with a pyrimidine derivative in the presence of a catalyst and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoro-methylphenyl group enhances its binding affinity and specificity towards these targets, resulting in desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Shares the fluoro-methylphenyl group but lacks the pyrimidine ring.
4-Fluoro-2-methylphenol: Contains a similar aromatic structure with a fluoro and methyl group but differs in functional groups and overall structure.
Uniqueness
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of a pyrimidine ring with a fluoro-methylphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
2-(3-fluoro-4-methylanilino)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-3-4-9(6-10(7)13)15-12-14-8(2)5-11(17)16-12/h3-6H,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZRRENNKJUEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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